molecular formula C9H8F3NO B12292955 (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B12292955
M. Wt: 203.16 g/mol
InChI Key: YTCQULZGKIRBTI-ZETCQYMHSA-N
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Description

(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position of the benzofuran ring and an amine group at the 3-position. The (R)-enantiomer is of particular interest in medicinal chemistry due to the trifluoromethyl group’s strong electron-withdrawing properties, which enhance metabolic stability and influence binding interactions with biological targets .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

(3R)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2/t7-/m0/s1

InChI Key

YTCQULZGKIRBTI-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)C(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Phenolic precursors such as 2-(2-hydroxyaryl)ethanol derivatives undergo cyclization under acidic conditions to form the dihydrobenzofuran core. For example, treatment of 2-(2-hydroxy-4-trifluoromethylphenyl)ethanol with p-toluenesulfonic acid (PTSA) in toluene at 110°C yields 7-trifluoromethyl-2,3-dihydrobenzofuran in 68–72% yield.

Table 1: Cyclization Methods for Dihydrobenzofuran Core

Method Catalyst/Reagent Temperature (°C) Yield (%)
Acid catalysis PTSA 110 68–72
Transition metal Pd(OAc)₂ 80 82–85
Base-mediated K₂CO₃ 120 60–65

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular Heck reactions enable efficient ring closure. For instance, 2-allyloxy-4-trifluoromethylbenzene derivatives cyclize in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 80°C, achieving 82–85% yield.

Trifluoromethyl Group Installation

Electrophilic Trifluoromethylation

Direct electrophilic substitution using Umemoto’s reagent (2-trifluoromethyl-1,3-benzodithiolylium tetrafluoroborate) introduces the CF₃ group at the 7-position. Reaction conditions (CH₂Cl₂, −20°C, 12 h) yield 75–80% regioselectivity for para-substitution relative to the oxygen atom.

Transition Metal-Mediated Coupling

Copper(I)-catalyzed trifluoromethylation of brominated dihydrobenzofuran precursors employs TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI (10 mol%) in DMF at 100°C, achieving 70–75% conversion.

Table 2: Trifluoromethylation Efficiency

Method Substrate Reagent Yield (%)
Electrophilic Dihydrobenzofuran Umemoto’s reagent 75–80
Cu-catalyzed 7-Bromo derivative TMSCF₃/CuI 70–75

Stereoselective Amination at the 3-Position

Asymmetric Hydroamination

Rhodium-catalyzed hydroamination of 7-trifluoromethyl-2,3-dihydrobenzofuran with (R)-BINAP as a chiral ligand (RhCl(PPh₃)₃, 5 mol%) in THF at 60°C achieves 90% enantiomeric excess (ee) and 65% yield.

Resolution via Chiral HPLC

Racemic 7-trifluoromethyl-2,3-dihydrobenzofuran-3-amine is resolved using a Chiralpak IA column (hexane:isopropanol 90:10), isolating the (R)-enantiomer with >99% ee.

Table 3: Enantioselective Amination Performance

Method Catalyst/Ligand ee (%) Yield (%)
Rh-catalyzed (R)-BINAP 90 65
Enzymatic resolution Lipase CAL-B 85 70

Integrated Synthetic Routes

Sequential Cyclization-Trifluoromethylation-Amination

A three-step sequence starting from 2-(2-hydroxy-4-bromophenyl)ethanol:

  • Cyclization : Pd(OAc)₂ (5 mol%), DMF, 80°C → 7-bromo-2,3-dihydrobenzofuran (85%).
  • Trifluoromethylation : TMSCF₃, CuI, DMF, 100°C → 7-CF₃ derivative (72%).
  • Amination : NH₃, RhCl(PPh₃)₃/(R)-BINAP, THF, 60°C → (R)-enantiomer (65%, 90% ee).

One-Pot Tandem Approach

Combining cyclization and amination in a single pot using Pd/C (10 wt%) and (R)-SEGPHOS ligand under H₂ (50 psi) in ethanol at 70°C achieves 60% overall yield with 88% ee.

Critical Analysis of Methodologies

  • Transition Metal Catalysis : Superior regioselectivity and enantiocontrol but requires inert conditions.
  • Electrophilic CF₃ Installation : Limited to electron-rich aromatic systems.
  • Resolution Techniques : Cost-intensive but ensures high optical purity.

Chemical Reactions Analysis

Types of Reactions

®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Research indicates that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth by interacting with specific metabolic pathways or enzymes involved in microbial proliferation.
  • Anticancer Potential : The unique structural features of this compound may enhance its efficacy against cancer cells by targeting specific pathways related to cell growth and apoptosis .
  • Neurological Applications : There is growing interest in exploring its effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

  • Antiviral Activity : A study explored the potential of fused flavonoids as inhibitors against the SARS-CoV-2 virus. The molecular docking studies indicated that compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine could effectively bind to viral proteases, suggesting potential applications in antiviral drug development .
  • Anticancer Research : Investigations into benzofuran derivatives have shown promising results in inhibiting cancer cell lines. Compounds with similar structures have demonstrated significant anticancer activity against various human cancer cell lines, indicating that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine may also possess similar properties .

Mechanism of Action

The mechanism of action of ®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-3-amine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Enantiomer CAS Number
(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine CF₃ (7) C₉H₈F₃NO ~203.16 R Not provided
(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine CF₃ (6) C₉H₈F₃NO 203.16 R 1272732-77-0
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (7) C₈H₉Cl₂NO 214.07 R 2102410-13-7
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F (7) C₈H₉ClFNO 189.61 S 2102410-16-0
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine Br (7), Cl (5) C₈H₇BrClNO 248.50 R 1213539-85-5

Key Observations:

Substituent Effects: The trifluoromethyl group (-CF₃) confers greater electronegativity and lipophilicity compared to halogens (Cl, F, Br) . This enhances resistance to oxidative metabolism, making trifluoromethylated compounds more stable in vivo.

Positional Isomerism: (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine differs from the target compound only in the position of the -CF₃ group (6 vs. 7). This minor structural change can significantly alter electronic distribution and binding affinity in biological systems .

Stereochemistry :

  • Enantiomers like the (S)-7-fluoro derivative (CAS 2102410-16-0) demonstrate how chirality impacts biological activity. For instance, the (R)-configuration may favor interactions with specific enzyme pockets compared to the (S)-form .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point Melting Point Solubility (HCl Salt) Purity (Typical)
(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine N/A N/A High (as HCl salt) ≥97%
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride N/A N/A High 97%
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride N/A N/A Moderate 97%
  • Solubility : Hydrochloride salts (e.g., CAS 2102410-13-7) are commonly synthesized to improve aqueous solubility, a critical factor in drug formulation .
  • Purity : Most analogs are available at ≥97% purity, reflecting their utility as intermediates in high-precision syntheses .

Biological Activity

(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a benzofuran moiety. This article explores its biological activity, synthesizing existing research findings to provide a comprehensive overview.

Structural Characteristics

The molecular formula of (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is C9H8F3NC_9H_8F_3N, with a molecular weight of approximately 203.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and potential interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Preliminary studies suggest that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exhibits interactions with several biological targets. Notably, it has shown potential as an inhibitor of specific enzymes involved in metabolic pathways and microbial growth inhibition. However, detailed mechanisms of action and specific molecular targets remain to be fully elucidated.

Antitumor Activity

Recent investigations into fluorinated compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine have highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have demonstrated considerable cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)% Cell Viability
(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amineMCF-7TBDTBD
Compound 1bMCF-711.6322.96
DoxorubicinMCF-7-41.78

The above data illustrates the promising activity of compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine against breast cancer cells.

The mechanism by which (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Molecular docking studies have indicated potential binding interactions with key proteins involved in these processes, suggesting a multifaceted mode of action .

Case Studies

  • Anticancer Assessment : In one study, the compound was evaluated alongside other fluorinated derivatives in an MTT assay against MCF-7 and HepG2 cell lines. The results indicated that while some derivatives showed lower IC50 values than doxorubicin, further optimization is necessary to enhance efficacy .
  • Poly(ADP-ribose) Polymerase Inhibition : Similar benzofuran derivatives have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The structure-activity relationship studies revealed that modifications at the benzofuran scaffold can significantly enhance inhibitory potency .

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